molecular formula C18H32N6O8S B12579665 L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine CAS No. 194715-56-5

L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine

Cat. No.: B12579665
CAS No.: 194715-56-5
M. Wt: 492.5 g/mol
InChI Key: XTODDZHDZOUAEN-TXHUDQKGSA-N
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Description

L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine is a synthetic peptide composed of six amino acids: threonine, alanine, glycine, alanine, alanine, and cysteine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The cysteine residue can form disulfide bonds, which are essential for the peptide’s structural integrity and function.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide widely used in medical and nutritional fields.

    Glycyl-L-glutamine: Known for its role in enhancing monoclonal antibody production in cell cultures.

Uniqueness

L-Threonyl-L-alanylglycyl-L-alanyl-L-alanyl-L-cysteine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, adding to its stability and potential biological activities.

Properties

CAS No.

194715-56-5

Molecular Formula

C18H32N6O8S

Molecular Weight

492.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C18H32N6O8S/c1-7(23-17(30)13(19)10(4)25)14(27)20-5-12(26)21-8(2)15(28)22-9(3)16(29)24-11(6-33)18(31)32/h7-11,13,25,33H,5-6,19H2,1-4H3,(H,20,27)(H,21,26)(H,22,28)(H,23,30)(H,24,29)(H,31,32)/t7-,8-,9-,10+,11-,13-/m0/s1

InChI Key

XTODDZHDZOUAEN-TXHUDQKGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)O)N)O

Origin of Product

United States

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